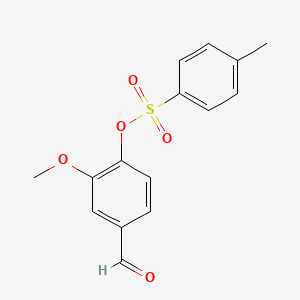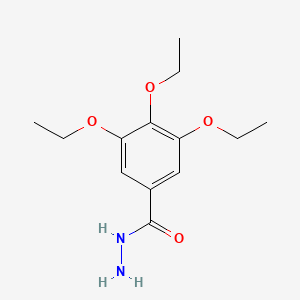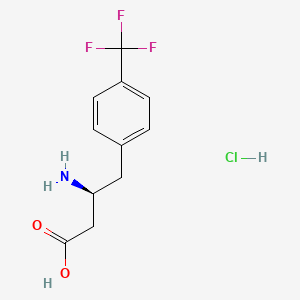
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride
Übersicht
Beschreibung
This compound is an amino acid derivative with a trifluoromethyl group attached to the phenyl ring. The presence of the trifluoromethyl group can significantly alter the chemical properties of the compound, including its reactivity, acidity, and lipophilicity .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of the trifluoromethyl group into the phenyl ring, which can be achieved through various methods, such as the use of trifluoromethylation reagents .Molecular Structure Analysis
The compound contains a chiral center at the alpha carbon (adjacent to the carboxylic acid), which means it can exist in two different enantiomeric forms. The “(S)” in the name indicates the configuration of this chiral center .Chemical Reactions Analysis
As an amino acid derivative, this compound can participate in reactions typical for carboxylic acids and amines. For example, it can form amide bonds with other amines or acids. The trifluoromethyl group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Mickevičienė et al. (2015) involved converting 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids into derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties. These derivatives showed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride in developing new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis of Aminobutyric Acids
Vasil'eva et al. (2016) discussed the synthesis of β-substituted γ-aminobutyric acid derivatives, highlighting the pharmacological significance of such compounds. They explored different synthesis methods for substituted aminobutyric acids, demonstrating their relevance in pharmaceutical research (Vasil'eva et al., 2016).
Metabolism in Cancer Drugs
Zhang et al. (2004) investigated the metabolism of chlorambucil, a compound related to (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride, by rat liver microsomal glutathione S-transferase. This study provides insight into the metabolic pathways and potential drug resistance mechanisms in cancer treatments (Zhang et al., 2004).
Development of Hypoxia-Selective Agents
A study by Mann et al. (1991) described the synthesis of chlorambucil N-oxide and its derivatives, aiming to develop hypoxia-selective antitumor agents. This research underlines the application of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride in oncology (Mann et al., 1991).
Species Differences in Biotransformation
Pottier et al. (1978) examined the biotransformation of a structurally related compound, highlighting significant species differences. This research is relevant for understanding the metabolism and pharmacokinetics of related compounds in different species (Pottier et al., 1978).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as trifluoromethylbenzenes, are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Compounds with similar structures, such as 4-(trifluoromethyl)phenylboronic acid, are known to be used as reactants in various chemical reactions, including suzuki-miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Biochemical Pathways
It’s known that similar compounds participate in suzuki-miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
It’s known that the success of similar compounds in suzuki-miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGEGKCWDZYHR-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375856 | |
| Record name | (3S)-3-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride | |
CAS RN |
270065-79-7 | |
| Record name | (3S)-3-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)
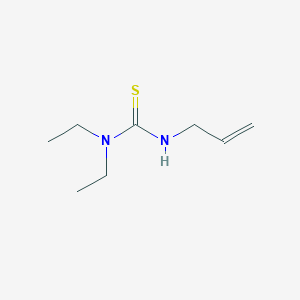

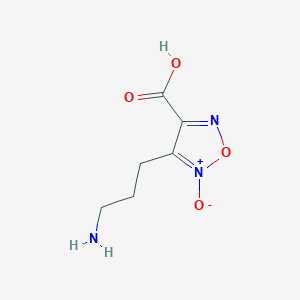
![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)




